molecular formula C8H14N2O B11746333 [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol CAS No. 1007542-24-6

[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol

Cat. No.: B11746333
CAS No.: 1007542-24-6
M. Wt: 154.21 g/mol
InChI Key: DPYFNWLRVTXZCZ-UHFFFAOYSA-N
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Description

[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound features a methyl group at the 3-position, an isopropyl group at the 1-position, and a hydroxymethyl group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials would include 3-methyl-2-butanone and hydrazine hydrate.

    Substitution Reactions: The isopropyl group can be introduced at the 1-position through alkylation reactions using isopropyl halides in the presence of a base.

    Hydroxymethylation: The hydroxymethyl group at the 4-position can be introduced through a formylation reaction followed by reduction. Formaldehyde and a reducing agent such as sodium borohydride can be used for this purpose.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of various biological processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Propanol, 2-methyl-: Similar in having a hydroxyl group but lacks the pyrazole ring.

    2-Methyl-1-propanol: Similar in having a methyl group but lacks the pyrazole ring.

    3-Methyl-1H-pyrazole: Similar in having the pyrazole ring but lacks the hydroxymethyl and isopropyl groups.

Uniqueness

The uniqueness of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol lies in its combination of functional groups and the pyrazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3-methyl-1-propan-2-ylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)10-4-8(5-11)7(3)9-10/h4,6,11H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYFNWLRVTXZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232105
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007542-24-6
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007542-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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